molecular formula C14H16N2O2S2 B2617313 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1706093-38-0

7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

Cat. No. B2617313
M. Wt: 308.41
InChI Key: UDAHRDQVQSEBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is a member of the thiazepane family, which is known for its diverse pharmacological properties.

Scientific Research Applications

Synthetic Chemistry and Reactivity

Research in synthetic chemistry has explored the reactivity and synthesis of furan and thiophene derivatives. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating the compound's potential for further chemical modifications (Aleksandrov & El’chaninov, 2017). This study suggests that "7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide" could also be amenable to various synthetic transformations, expanding its utility in chemical synthesis.

Antimicrobial Activity

Popiołek, Biernasiuk, and Malm (2016) investigated the antimicrobial properties of furan/thiophene-1,3-benzothiazin-4-one hybrids, finding some compounds to exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts (Popiołek, Biernasiuk, & Malm, 2016). Given the structural similarities, "7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide" might possess antimicrobial activities, warranting further investigation in this direction.

Antiviral and Antitumor Applications

Studies have also identified furan-carboxamide derivatives as potent inhibitors of influenza A H5N1 virus, highlighting their potential in antiviral research (Yongshi et al., 2017) (Yongshi et al., 2017). Furthermore, Franchetti et al. (1995) synthesized furan and thiophene analogues of tiazofurin, known as furanfurin and thiophenfurin, to explore their antitumor activity and interactions with inosine monophosphate dehydrogenase, indicating the therapeutic potential of furan and thiophene derivatives in cancer treatment (Franchetti et al., 1995).

Material Science and Dye-Sensitized Solar Cells

In the realm of materials science, the use of furan and thiophene derivatives in dye-sensitized solar cells (DSSCs) has been explored. Se Hun Kim et al. (2011) studied phenothiazine derivatives with various conjugated linkers, including furan, to investigate their effect on the performance of DSSCs, demonstrating an improvement in solar energy-to-electricity conversion efficiency (Se Hun Kim et al., 2011). This suggests that "7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide" could be explored for applications in renewable energy technologies, particularly in the optimization of DSSCs.

properties

IUPAC Name

7-(furan-2-yl)-N-thiophen-2-yl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c17-14(15-13-4-2-9-20-13)16-6-5-12(19-10-7-16)11-3-1-8-18-11/h1-4,8-9,12H,5-7,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAHRDQVQSEBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

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